Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- is a chemical compound with the molecular formula and a CAS number of 89574-41-4. This compound features a pyrrolidine ring and is characterized by the presence of a hexahydro-1H-1,4-diazepine moiety, which contributes to its unique properties and potential applications in various scientific fields. The compound is classified under nitrogen-containing heterocycles, specifically in the category of piperidine derivatives.
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- can be sourced from chemical suppliers and research institutions that specialize in organic compounds. It is classified as a pharmaceutical intermediate and may have implications in medicinal chemistry due to its structural features that resemble known bioactive compounds.
The synthesis of Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The structural representation of Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- reveals a complex arrangement of atoms featuring:
The InChI for this compound is InChI=1S/C12H23N3O/c13-9(14)8-10(6)15(12)11(7)5-4-3/h9H,3-8H2,1-2H3,(H,14) which provides a detailed description of its molecular connectivity.
Key molecular data includes:
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions using catalysts or specific solvents to enhance reactivity and selectivity.
The mechanism of action for Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- is not fully elucidated but may involve interactions with neurotransmitter systems due to its structural similarity to known psychoactive compounds. Potential pathways include modulation of receptor activity or enzyme inhibition.
Further studies are required to determine specific biological targets and mechanisms through pharmacological assays.
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- is expected to exhibit:
Chemical stability is influenced by environmental factors such as pH and temperature. The compound may be sensitive to oxidation.
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- has potential applications in:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6